N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide
Description
N1-(2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide (CAS: 894032-31-6, molecular formula: C21H19N5O3S) is a thiazolo[3,2-b][1,2,4]triazole derivative with a 4-methoxyphenyl substituent at the thiazole ring and an oxalamide-linked ethyl-phenyl moiety.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-29-17-9-7-14(8-10-17)18-24-21-26(25-18)16(13-30-21)11-12-22-19(27)20(28)23-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBAKFCEFDOVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones have been reported to exhibit diverse biological activity. They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity.
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme. This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
These could potentially include pathways related to cancer, microbial infections, pain, inflammation, bronchodilation, convulsions, fungal infections, and G-quadruplex stabilization.
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties.
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound might have potential effects at the molecular and cellular level, influencing processes related to cancer, microbial infections, pain, inflammation, bronchodilation, convulsions, fungal infections, and g-quadruplex stabilization.
Action Environment
It is known that oxidation of the thiol to a disulfide probably occurs in the presence of atmospheric oxygen. This suggests that environmental factors such as oxygen levels could potentially influence the compound’s action and stability.
Biological Activity
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound possesses a unique structure characterized by the presence of thiazole and triazole rings along with phenyl groups. Its molecular formula is , with a molecular weight of approximately 421.48 g/mol .
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. In a study evaluating various thiazolo[3,2-b][1,2,4]triazole derivatives, some compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of the FabI enzyme, crucial for bacterial fatty acid biosynthesis .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound 10 | 16 | S. aureus |
| Compound 11 | 32 | C. albicans |
Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory properties. A study highlighted that thiazolo[3,2-b][1,2,4]triazole derivatives exhibited moderate anti-inflammatory activity. The bioactivity was assessed through various in vitro assays that measured cytokine production and inflammatory markers .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. A bioavailability score of 0.55 indicates a 55% probability of achieving at least 10% oral bioavailability in rats . Furthermore, predictions regarding drug-likeness suggest compliance with Lipinski's rules for drug candidates.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Case Study 1 : A derivative similar to this compound was synthesized and tested against mycobacterial strains. The results indicated promising antitubercular activity with MIC values comparable to existing treatments .
- Case Study 2 : Another study focused on the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives showed their potential as anti-infective agents. The synthesized compounds were screened for their binding efficacy against critical bacterial targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the thiazolo-triazole core, oxalamide/phenyl modifications, and electronic effects of substituents. Below is a detailed comparison using data from synthesized derivatives in , and 7:
Table 1: Key Structural and Physical Properties of Comparable Compounds
Spectral and Structural Insights
- IR Spectroscopy : The absence of νNH (~3150–3414 cm⁻¹) in the target compound’s thiazolo-triazole core aligns with ’s observations for tautomerically stable derivatives .
- 1H NMR : The ethyl-oxalamide chain in the target compound would show distinct δH 3.5–4.2 ppm (methylene protons) and δH 8.0–8.5 ppm (amide NH), as seen in ’s oxalamide derivatives .
- Contradictions in Spectral Interpretation : highlights challenges in assigning δH 13.8–14.3 ppm signals to NH protons in triazole vs. amide groups, which complicates structural comparisons between oxalamide-containing analogs and simpler triazole-thiones .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiazole precursors with triazole derivatives. A common approach (adapted from thiazolo-triazole syntheses) uses sulfuric acid as a catalyst at 0°C for 3 hours, followed by room-temperature stirring and recrystallization in ethanol to isolate the product . Key variables include stoichiometry of sulfonamide intermediates, solvent polarity, and temperature control during cyclization. Yield optimization (40–60%) requires precise pH adjustment during precipitation .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the presence of the 4-methoxyphenyl group (δ 3.8 ppm for OCH3) and oxalamide protons (δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 450.12 [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles (e.g., 120.5° for thiazole-triazole junctions) and confirms stereochemistry .
Q. How is the compound’s biological activity evaluated in preliminary assays?
- Methodological Answer :
- Antimicrobial Testing : Agar diffusion assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 10–100 µg/mL concentrations .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation time). Standardize protocols using CLSI guidelines for antimicrobial tests and replicate dose-response curves with Hill slope analysis. Cross-validate findings via orthogonal assays (e.g., live/dead staining vs. MTT) .
Q. What strategies are employed to study structure-activity relationships (SAR) for thiazolo-triazole derivatives?
- Methodological Answer :
- Functional Group Modifications : Substitute the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OH) groups to assess impacts on lipophilicity and target binding .
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., CYP3A4 or bacterial topoisomerases). Prioritize residues with hydrogen-bonding potential (e.g., Ser119 in CYP3A4) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under physiological conditions?
- Methodological Answer :
- Hydrolysis Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24h, monitoring degradation via HPLC. Thiazolo-triazole cores are generally stable, but oxalamide linkages may hydrolyze in acidic microenvironments .
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., BOMCC) to test inhibition of proteases or oxidoreductases. IC50 values correlate with electron density at the triazole ring .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (target <3), CYP450 metabolism, and blood-brain barrier permeability. The 4-methoxyphenyl group reduces metabolic clearance but may increase hepatotoxicity risk .
- Molecular Dynamics (MD) : Simulate binding to albumin (PDB ID: 1AO6) to assess plasma protein binding. Longer simulations (≥100 ns) reveal stability of hydrophobic interactions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
